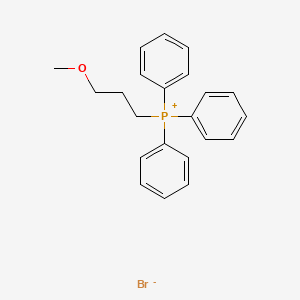

(3-Methoxypropyl)triphenylphosphonium bromide

Overview

Description

“(3-Methoxypropyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C22H24BrOP . It has an average mass of 415.303 Da and a monoisotopic mass of 414.074799 Da .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 1-Bromo-3-methoxypropane and Triphenylphosphine . The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .Molecular Structure Analysis

The molecular structure of “this compound” consists of a methoxypropyl group attached to a triphenylphosphonium group . The compound has a bromide ion associated with it .Physical and Chemical Properties Analysis

“this compound” has a melting point of 194-195 °C .Scientific Research Applications

Antitumor Properties

- Antitumor Compounds : (3-Methoxypropyl)triphenylphosphonium bromide is involved in the synthesis of antitumor compounds, particularly derivatives of vinblastine-type alkaloids (Mangeney et al., 1979).

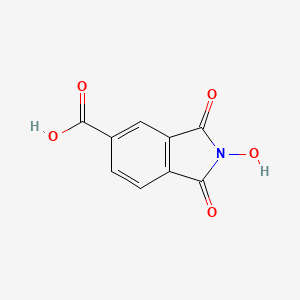

- Isoindolylalkylphosphonium Salts : Synthesis of isoindolylalkylphosphonium salts, including compounds related to this compound, showed significant activity against P-388 lymphocytic leukemia (Dubois et al., 1978).

Chemical Synthesis and Properties

- Chemical Synthesis : This compound is used in various chemical syntheses, such as the preparation of fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides through a three-component condensation reaction (Shaabani et al., 2006).

- Polymer Modification : It plays a role in the modification of poly(methyl methacrylate) resin, demonstrating its utility in the field of materials science (Hassanein et al., 1989).

Corrosion Inhibition

- Organophosphorus Corrosion Inhibitors : Research on corrosion inhibitors includes the study of this compound for its potential application in this area (Xia Ming, 2003).

Electrochemistry

- Nickel-Catalyzed Cross-Coupling : This compound is part of an electrochemically enabled, nickel-catalyzed dehydroxylative cross-coupling process, highlighting its relevance in advanced synthetic methodologies (Li et al., 2021).

Biological Characterization

- Mitochondrial pH Determination : A series of mitochondria-targeted α-aminophosphonates, including variants of this compound, have been synthesized for the determination of mitochondrial pH by (31)P NMR spectroscopy (Culcasi et al., 2013).

Safety and Hazards

Future Directions

Triphenylphosphonium-based compounds are recognized as important targets for new drug design in cancer, cardiovascular, and neurological diseases . They are also used for probing mitochondrial function, as diagnostic tools, and potential therapeutics . The future directions of research on “(3-Methoxypropyl)triphenylphosphonium bromide” could involve its use in these areas.

Mechanism of Action

Target of Action

Similar compounds like triphenylphosphonium salts have been found to selectively inhibit the growth of cancer cells . They can form delocalized lipophilic cations with positive charge themselves and preferentially transfer from an aqueous to the hydrophobic environment, selectively accumulating in the mitochondria of cancer cells .

Mode of Action

It’s known that triphenylphosphonium salts can selectively accumulate in the mitochondria of cancer cells due to their higher transmembrane potentials . This suggests that (3-Methoxypropyl)triphenylphosphonium bromide may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential accumulation in the mitochondria of cancer cells, it may influence pathways related to cellular respiration and energy production .

Result of Action

Similar compounds have been found to exhibit antitumor activity, suggesting that this compound may have similar effects .

Biochemical Analysis

Biochemical Properties

The role of (3-Methoxypropyl)triphenylphosphonium bromide in biochemical reactions is primarily associated with its ability to target mitochondria . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the delivery of drugs to the mitochondria of hepatic tumors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by targeting the mitochondria, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are primarily due to its ability to target mitochondria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are primarily associated with mitochondria . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

3-methoxypropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDMMYQNGTXEA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614249 | |

| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111088-69-8 | |

| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

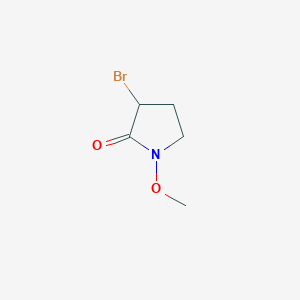

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-](/img/structure/B3045563.png)